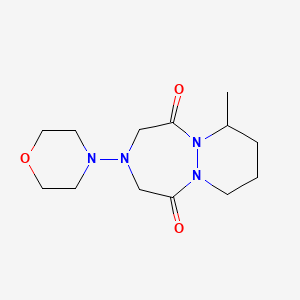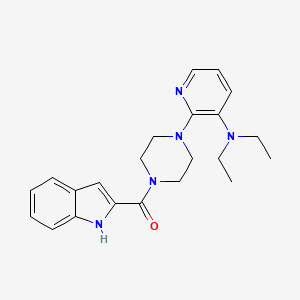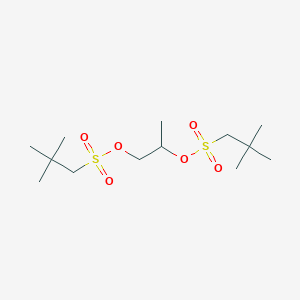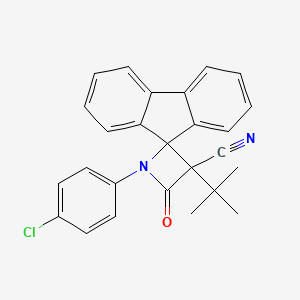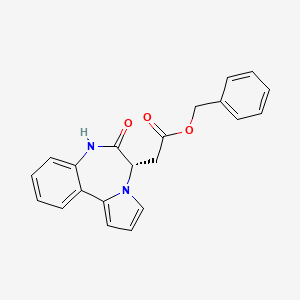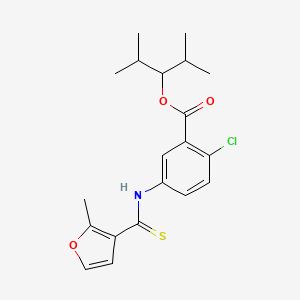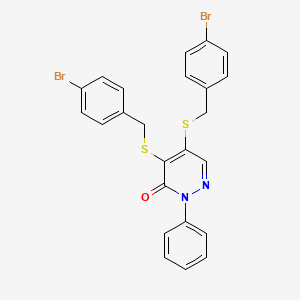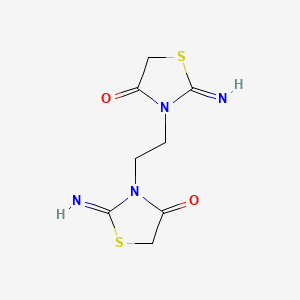
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is a heterocyclic compound characterized by the presence of a thiazolidinone ringThe molecular formula of this compound is C8H10N4O2S2, and it has a molecular weight of 258.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) typically involves the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride. This reaction proceeds efficiently in the absence of a base, yielding the desired product through a regioselective pathway . The reaction conditions are mild, often conducted at room temperature, and the process is highly efficient for both symmetrical and unsymmetrical thioureas .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up. The key factors for industrial production would include optimizing reaction conditions to ensure high yield and purity, as well as developing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to interact with these enzymes makes it a potential candidate for anti-inflammatory drugs. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Imino-4-thiazolidinone: Shares a similar core structure but differs in the substitution pattern.
5-Arylidene-2-imino-4-thiazolidinone: Known for its anti-inflammatory and anticancer properties.
Uniqueness: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is unique due to its bis-imino substitution, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from other thiazolidinone compounds.
This compound’s multifaceted applications and unique properties make it a valuable subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
61531-76-8 |
|---|---|
Molekularformel |
C8H10N4O2S2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-imino-3-[2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H10N4O2S2/c9-7-11(5(13)3-15-7)1-2-12-6(14)4-16-8(12)10/h9-10H,1-4H2 |
InChI-Schlüssel |
UAWVUERZHKTHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=N)S1)CCN2C(=O)CSC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


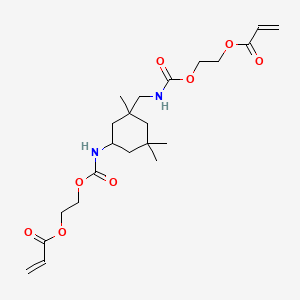
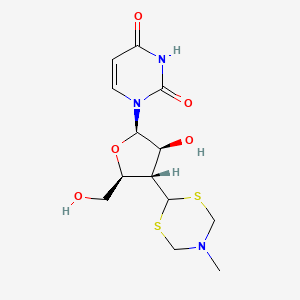

![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
